molecular formula C16H15N3O B2821265 2-cyano-N-(2-methylphenyl)-3-pyridin-4-ylpropanamide CAS No. 483359-14-4

2-cyano-N-(2-methylphenyl)-3-pyridin-4-ylpropanamide

Cat. No.: B2821265
CAS No.: 483359-14-4
M. Wt: 265.316
InChI Key: ZMPVMQWYAKSHGX-UHFFFAOYSA-N
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Description

2-Cyano-N-(2-methylphenyl)-3-pyridin-4-ylpropanamide is a synthetic organic compound featuring a propanamide backbone with a cyano group at the second carbon, an N-bound 2-methylphenyl substituent, and a pyridin-4-yl group at the third carbon. Its molecular formula is C₁₆H₁₄N₃O, with a molecular weight of 264.31 g/mol.

The compound is cataloged as sc-495192 by Santa Cruz Biotechnology and is primarily used in research settings. Its structural motifs suggest possible applications in medicinal chemistry, particularly in targeting enzymes or receptors where aromatic and hydrogen-bonding interactions are critical .

Properties

IUPAC Name

2-cyano-N-(2-methylphenyl)-3-pyridin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-12-4-2-3-5-15(12)19-16(20)14(11-17)10-13-6-8-18-9-7-13/h2-9,14H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPVMQWYAKSHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(CC2=CC=NC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2-methylphenyl)-3-pyridin-4-ylpropanamide typically involves the reaction of 2-methylphenylamine with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of steps including nucleophilic addition, cyclization, and dehydration to yield the desired product. Common reagents used in this synthesis include potassium carbonate and acetonitrile as the solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(2-methylphenyl)-3-pyridin-4-ylpropanamide can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.

    Substitution: The cyano group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted amides.

Scientific Research Applications

2-cyano-N-(2-methylphenyl)-3-pyridin-4-ylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2-methylphenyl)-3-pyridin-4-ylpropanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Pyridinyl and Phenyl Substituents

The substituent positions on the pyridinyl and phenyl rings significantly affect molecular interactions. Key analogs include:

Compound Name Pyridinyl Position Phenyl Substituent Molecular Weight (g/mol) Key Differences
2-Cyano-N-(2-methylphenyl)-3-pyridin-4-ylpropanamide (sc-495192) 4-position 2-methyl 264.31 Reference compound; balanced lipophilicity
2-Cyano-N-(2-methylphenyl)-3-pyridin-3-ylpropanamide (sc-494404) 3-position 2-methyl 264.31 Altered π-π stacking due to pyridinyl position
2-Cyano-N-(2-methoxyphenyl)-3-pyridin-4-ylpropanamide (sc-495196) 4-position 2-methoxy 280.30 Increased polarity from methoxy group
2-Cyano-N-(2-nitro-phenyl)-acetamide (3g) N/A 2-nitro 205.18 Electron-withdrawing nitro group enhances reactivity

Key Findings :

  • Pyridinyl Position : The 4-pyridinyl isomer (sc-495192) may exhibit stronger hydrogen bonding compared to the 3-pyridinyl analog (sc-494404) due to nitrogen orientation .
  • Phenyl Substituents: Methoxy groups (sc-495196) increase solubility but reduce membrane permeability compared to methyl groups .

Analogs with Modified Backbones or Functional Groups

(S)-Amino-3-[3-{6-(2-methylphenyl)}pyridyl]-propionic Acid ()
  • Structure: Propionic acid backbone with amino and pyridyl groups.
  • Molecular Weight : ~280 g/mol (estimated).
  • Comparison : The carboxylic acid group increases hydrophilicity, making it more suitable for aqueous biological environments (e.g., diabetes therapeutics targeting GLP-1 receptors) compared to the propanamide-based target compound .
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-sulfamoylphenyl)pentanamide ()
  • Structure : Pentanamide with dioxoisoindolin and sulfamoyl groups.
  • Molecular Weight : 493.53 g/mol.
  • Comparison : The sulfamoyl group may confer carbonic anhydrase inhibitory activity, diverging from the target compound’s likely mechanism .

Physicochemical and Toxicological Profiles

  • Solubility : The target compound’s logP (estimated ~2.1) suggests moderate lipophilicity, ideal for blood-brain barrier penetration. Methoxy analogs (sc-495196) have higher solubility in polar solvents .
  • Toxicity: Limited data exist for this compound. Related cyanoacetamides (e.g., 2-Cyano-N-[(methylamino)carbonyl]acetamide) lack thorough toxicological studies, highlighting a research gap .

Biological Activity

2-Cyano-N-(2-methylphenyl)-3-pyridin-4-ylpropanamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique structural features, including a cyano group and a pyridine moiety, suggests diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N3OC_{16}H_{15}N_3O with a molecular weight of approximately 265.31 g/mol. The structure is notable for its functional groups which may confer distinct electronic properties and biological activities compared to similar compounds.

Property Details
Molecular FormulaC₁₆H₁₅N₃O
Molecular Weight265.31 g/mol
Functional GroupsCyano, Pyridine

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The cyano group can act as an electrophile, allowing the compound to react with nucleophiles, such as amino acids in proteins. This reactivity suggests potential roles as enzyme inhibitors or receptor modulators, impacting various biochemical pathways.

Key Mechanisms

  • Electrophilic Reactions : The cyano group may facilitate reactions with nucleophilic sites in proteins.
  • Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit certain enzymes involved in metabolic processes.
  • Receptor Modulation : Potential interactions with receptors could lead to modulation of signaling pathways.

Biological Activities

Research has identified several promising biological activities associated with this compound:

  • Antimicrobial Properties : Studies suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further development as an antibiotic or antifungal agent.
  • Anticancer Activity : Preliminary investigations indicate potential anticancer properties, where the compound may inhibit tumor cell proliferation through apoptosis induction or cell cycle arrest.
  • Neuroprotective Effects : Some studies have hinted at neuroprotective effects, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Screening : A screening assay demonstrated that the compound inhibited bacterial growth at concentrations as low as 10 µM against specific strains, suggesting significant antimicrobial potency .
  • Cancer Cell Line Testing : In vitro tests on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed a dose-dependent decrease in cell viability with an IC50 value around 25 µM, indicating effective anticancer activity.

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